N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a dihydro-thienopyrazole group, and an isopropoxybenzamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the isopropoxy group might participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could affect its solubility and permeability .
Scientific Research Applications
Anticancer Activity
Compounds with fluorophenyl and thienopyrazole structures have shown promising results in anticancer activity. For instance, derivatives of fluorobenzopyran were evaluated for their anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, showing activity at low concentrations (Hammam et al., 2005). This indicates that fluorophenyl-containing compounds could be explored for their potential in cancer therapy.
Anti-inflammatory Activity
Research on N-(3-chloro-4-fluorophenyl) derivatives with anti-inflammatory properties has been conducted, with certain derivatives showing significant anti-inflammatory activity (Sunder et al., 2013). This suggests that similar compounds could be developed as anti-inflammatory agents.
Photovoltaic Applications
Compounds incorporating fluorophenyl and thiophene units have been synthesized for polymer photovoltaic applications, aiming to decrease the band-gap for improved solar cell performance (Li et al., 2010). Such research demonstrates the utility of these compounds in developing renewable energy technologies.
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols with potential antipsychotic properties has been conducted, identifying compounds that reduce spontaneous locomotion in mice without interacting with dopamine receptors (Wise et al., 1987). This highlights the potential for developing new antipsychotic medications from similar chemical structures.
Antibacterial and Antimicrobial Activity
Several studies have synthesized and evaluated fluorine-containing pyrazole derivatives for their antibacterial and antimicrobial activities (Shah et al., 2007; Gadakh et al., 2010). These findings suggest the potential for developing new antimicrobial agents from fluorophenyl and pyrazole-containing compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13(2)27-17-9-3-14(4-10-17)21(26)23-20-18-11-28-12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZVNZISBWOHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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